molecular formula C11H13N3O3 B8360123 5-(2,4-Dimethyl-oxazol-5-yl)-2,4-dimethoxy-pyrimidine

5-(2,4-Dimethyl-oxazol-5-yl)-2,4-dimethoxy-pyrimidine

Cat. No.: B8360123
M. Wt: 235.24 g/mol
InChI Key: IOSJUSBHAFSWNH-UHFFFAOYSA-N
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Description

5-(2,4-Dimethyl-oxazol-5-yl)-2,4-dimethoxy-pyrimidine is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

5-(2,4-dimethoxypyrimidin-5-yl)-2,4-dimethyl-1,3-oxazole

InChI

InChI=1S/C11H13N3O3/c1-6-9(17-7(2)13-6)8-5-12-11(16-4)14-10(8)15-3/h5H,1-4H3

InChI Key

IOSJUSBHAFSWNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)C2=CN=C(N=C2OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dimethoxy-pyrimidine-5-boronic acid (840 mg, 4.6 mmol) was dissolved in degassed n-PrOH (40 mL) and then 5-iodo-2,4-dimethyl-oxazole (Prep60, 850 mg, 3.8 mmol), Na2CO3 (848 mg, 8 mmol), PPh3 (332 mg, 1.3 mmol) and Pd(OAc)2 (85 mg, 0.38 mmol) were added. The suspension was stirred at reflux for 4 hours. The solvent was evaporated under vacuum and the crude was partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by SCX cartridge to give 600 mg of the title compound (66% yield).
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two
Quantity
848 mg
Type
reactant
Reaction Step Two
Name
Quantity
332 mg
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Two
Yield
66%

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